molecular formula C21H18N2O2 B12190177 N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide

N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide

Cat. No.: B12190177
M. Wt: 330.4 g/mol
InChI Key: QXIRBTGCWZLPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic organic compound that features a furan ring, an indole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as an inhibitor or modulator of specific biological pathways.

Medicine

Due to its structural features, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In material science, this compound could be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

    N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide is unique due to the specific combination of the furan ring, indole moiety, and acetamide group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C21H18N2O2/c24-21(22-14-18-10-6-12-25-18)15-23-19-11-5-4-9-17(19)13-20(23)16-7-2-1-3-8-16/h1-13H,14-15H2,(H,22,24)

InChI Key

QXIRBTGCWZLPLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.